5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a cyclopropyl group, a furan ring, a piperidine moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring, the introduction of the furan-3-carbonyl group, and the attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxylic acid derivatives, while reduction of the isoxazole ring produces amines.
Scientific Research Applications
5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-isoxazolylmethanamine.
Piperidine Derivatives: Compounds containing piperidine moieties, such as piperidine-4-carboxamide.
Furan Derivatives: Compounds with furan rings, such as furan-3-carboxylic acid.
Uniqueness
5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-17(15-9-16(25-20-15)13-1-2-13)19-10-12-3-6-21(7-4-12)18(23)14-5-8-24-11-14/h5,8-9,11-13H,1-4,6-7,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRYECNWCXIIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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